2-Carboxy-3-carboxymethyl-4-i-propenylpyrrolidin-monohydrat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kainic acid monohydrate is a naturally occurring compound found in some seaweeds. It is a potent neuroexcitatory amino acid agonist that activates receptors for glutamate, the principal excitatory neurotransmitter in the central nervous system . This compound is widely used in scientific research due to its ability to induce seizures and neurodegeneration, making it a valuable tool for studying neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: Kainic acid monohydrate can be synthesized through various methods. One common approach involves the use of L-glutamic acid as a starting material. The synthesis typically involves multiple steps, including protection and deprotection of functional groups, as well as selective oxidation and reduction reactions .
Industrial Production Methods: Industrial production of kainic acid monohydrate involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high purity and yield. The compound is usually purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Kainic acid monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for specific research applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of kainic acid monohydrate can lead to the formation of various carboxylic acid derivatives .
Scientific Research Applications
Kainic acid monohydrate has a wide range of scientific research applications:
Mechanism of Action
Kainic acid monohydrate acts by activating kainate receptors, a type of ionotropic glutamate receptor. These receptors control sodium channels that produce excitatory postsynaptic potentials when glutamate binds . The compound’s neurotoxic effects are due to its ability to overstimulate neurons, leading to excitotoxic lesions and neuronal death . Additionally, kainic acid monohydrate disrupts mitochondrial function and induces the release of lactate dehydrogenase, contributing to oxidative stress and inflammation .
Comparison with Similar Compounds
Domoic acid: Another potent neurotoxin that acts on kainate receptors but with higher affinity.
Glutamic acid: The principal excitatory neurotransmitter in the central nervous system, structurally similar to kainic acid.
Quisqualic acid: An agonist for both AMPA and kainate receptors, used in similar research applications.
Uniqueness: Kainic acid monohydrate is unique due to its selective agonist activity on kainate receptors and its ability to induce specific neurotoxic effects. This makes it an invaluable tool for studying excitotoxicity and developing treatments for neurological disorders .
Properties
IUPAC Name |
3-(carboxymethyl)-4-prop-1-en-2-ylpyrrolidine-2-carboxylic acid;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4.H2O/c1-5(2)7-4-11-9(10(14)15)6(7)3-8(12)13;/h6-7,9,11H,1,3-4H2,2H3,(H,12,13)(H,14,15);1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNZRJRSYLQHLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CNC(C1CC(=O)O)C(=O)O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.